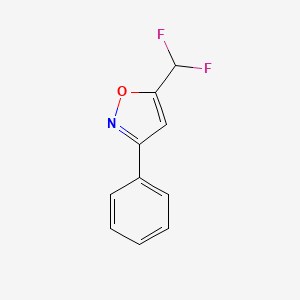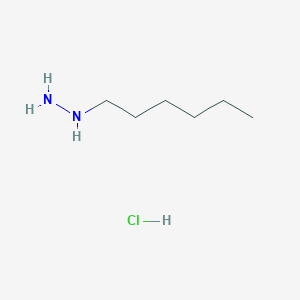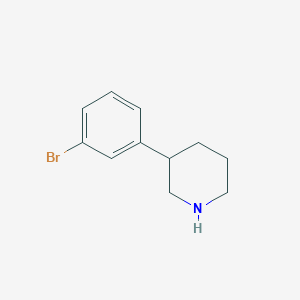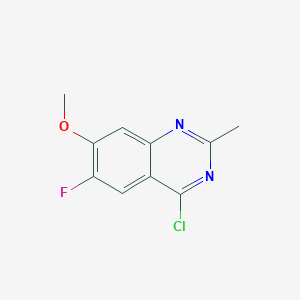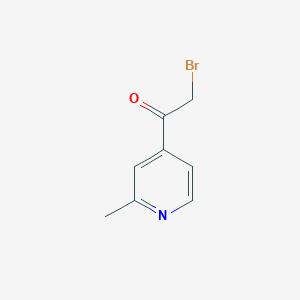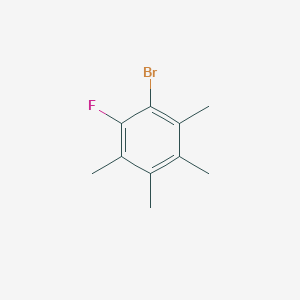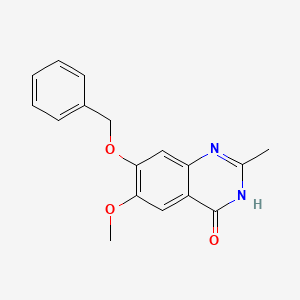
7-(Benzyloxy)-6-methoxy-2-methylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-6-methoxy-2-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazolinone core with benzyloxy and methoxy substituents, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-6-methoxy-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones to form the quinazolinone core. The benzyloxy and methoxy groups are introduced through subsequent reactions, such as O-alkylation and methylation, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)-6-methoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-6-methoxy-2-methylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-6-methoxy-2-methylquinazolin-4(3H)-one depends on its interaction with biological targets. It may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary based on the specific application and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Benzyloxy-6-methoxyquinazoline-2,4(1H,3H)-dione
- 7-Benzyloxy-6-methoxyflavone
- 4-Benzyloxy-3-methoxybenzyl alcohol
Uniqueness
7-(Benzyloxy)-6-methoxy-2-methylquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core, which can influence its chemical reactivity and biological activity. The presence of both benzyloxy and methoxy groups can enhance its solubility and interaction with biological targets compared to similar compounds.
Eigenschaften
Molekularformel |
C17H16N2O3 |
|---|---|
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-7-phenylmethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O3/c1-11-18-14-9-16(22-10-12-6-4-3-5-7-12)15(21-2)8-13(14)17(20)19-11/h3-9H,10H2,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
HJLWGJYGXNUGSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)OC)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



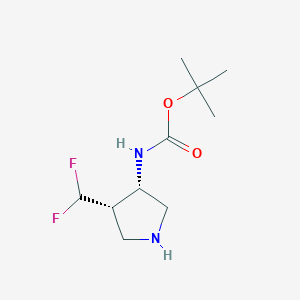
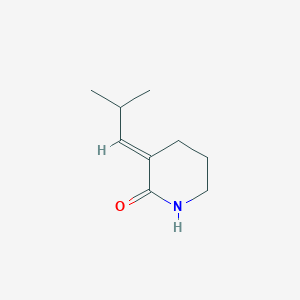

![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)



